

# Technical Guide: Spectral Characterization of 5-Chloro-2,4-dimethylaniline

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## Compound of Interest

Compound Name: 5-Chloro-2,4-dimethylaniline

CAS No.: 69383-61-5

Cat. No.: B3428738

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## Executive Summary & Chemical Identity

**5-Chloro-2,4-dimethylaniline** (also known as 5-chloro-2,4-xylylidine) is a critical intermediate in the synthesis of agrochemicals, pigments, and pharmaceutical actives.<sup>[1]</sup> Its structural uniqueness lies in the specific substitution pattern of the benzene ring, which dictates its reactivity and spectral signature. Accurate interpretation of its NMR, IR, and MS data is essential for validating structural integrity and assessing purity during synthesis.<sup>[1]</sup>

## Core Chemical Data

Parameter	Detail
Chemical Name	5-Chloro-2,4-dimethylaniline
CAS Number	69383-61-5
Molecular Formula	
Molecular Weight	155.62 g/mol
SMILES	<chem>NC1=CC(Cl)=C(C)C=C1C</chem>
Appearance	Off-white to brownish crystalline solid
Melting Point	96–98 °C

## Molecular Structure & Theoretical Prediction

Understanding the electronic environment of the nuclei is a prerequisite for interpreting the spectra. The molecule consists of an electron-rich aniline core modified by:

- Amino Group (-NH<sub>2</sub>) at C1: Strong electron donor (shielding ortho/para protons).
- Methyl Groups (-CH<sub>3</sub>) at C2 and C4: Weak electron donors (hyperconjugation).
- Chlorine Atom (-Cl) at C5: Electron-withdrawing (inductive) but weak donor (resonance).<sup>[1]</sup>

## Structural Diagram & Numbering

The following diagram illustrates the canonical numbering used for spectral assignment.

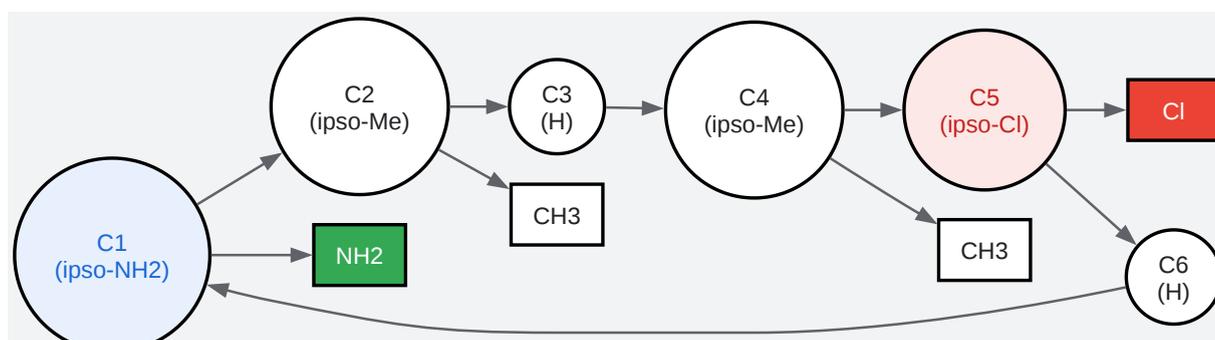


Figure 1: Substitution pattern and numbering of 5-Chloro-2,4-dimethylaniline.

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[1][2]

## Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectrum of **5-Chloro-2,4-dimethylaniline** is characterized by the high symmetry of its substitution pattern relative to the proton environments.[1] The presence of substituents at positions 1, 2, 4, and 5 leaves only two aromatic protons at positions 3 and 6, which are para to each other.[1]

## Proton NMR ( <sup>1</sup>H NMR)

Solvent: DMSO-

or CDCl<sub>3</sub>

(Values below are referenced to CDCl<sub>3</sub>

at 7.26 ppm).

Position	Chemical Shift ( , ppm)	Multiplicity	Integration	Assignment Logic
Ar-H (C6)	6.30 – 6.40	Singlet (s)	1H	Upfield aromatic: Ortho to the strong donor -NH group (shielding effect) and ortho to Cl.[1]
Ar-H (C3)	6.85 – 6.95	Singlet (s)	1H	Downfield aromatic: Trapped between two methyl groups.[1] Meta to -NH and Cl.[2] Less shielded than H6.
-NH	3.40 – 3.60	Broad Singlet (br s)	2H	Exchangeable protons. Shift varies with concentration and solvent (typically ~4.8 ppm in DMSO).
4-CH	2.25	Singlet (s)	3H	Methyl adjacent to Cl (deshielding influence).[1]
2-CH	2.15	Singlet (s)	3H	Methyl ortho to - NH  . Slightly more

shielded than 4-  
Me.

Key Diagnostic Feature: The aromatic region shows two distinct singlets. Unlike typical aniline derivatives that show doublets (ortho/meta coupling), the 1,2,4,5-substitution pattern isolates H3 and H6, resulting in no observable strong coupling (

Hz is often unresolved).[1]

## Carbon NMR ( <sup>13</sup>C NMR)

Solvent: CDCl<sub>3</sub>

(77.16 ppm reference).[1]

Carbon Type	Chemical Shift ( , ppm)	Assignment
C-N (C1)	142.5	Quaternary, attached to heteroatom (N).[1] Most deshielded.
C-Cl (C5)	123.0	Quaternary, attached to Cl.
C-Me (C2, C4)	120.0 – 128.0	Quaternary aromatic carbons bearing methyls.[1]
C-H (C3)	131.5	Methine, meta to donors.[1]
C-H (C6)	116.0	Methine, ortho to NH (shielded).[1]
-CH	18.5, 22.1	Aliphatic methyl carbons.[1]

## Infrared (IR) Spectroscopy

The IR spectrum serves as a rapid "fingerprint" for identification, specifically validating the primary amine functionality and the chlorination status.[1]

Functional Group	Wavenumber (cm <sup>-1</sup> )	Intensity	Mode
Primary Amine (-NH <sub>2</sub> )	3450 & 3360	Medium	N-H Stretching (Asymmetric & Symmetric doublet).[1]
Aromatic C-H	3020 – 3050	Weak	C-H Stretching (Aromatic).
Aliphatic C-H	2920 – 2960	Medium	C-H Stretching (Methyl groups).
Ring C=C	1620 & 1580	Strong	Aromatic ring breathing / N-H Scissoring overlap.
C-N Stretch	1260 – 1300	Strong	Aryl C-N bond stretch.
Aryl Chloride (C-Cl)	700 – 800	Strong	C-Cl Stretching (Characteristic fingerprint).[1]

## Mass Spectrometry (MS)

Mass spectrometry provides definitive confirmation of the molecular weight and the presence of chlorine via its characteristic isotope pattern.

## Isotope Pattern Analysis

Chlorine exists as

<sup>35</sup>Cl (75.8%) and

<sup>37</sup>Cl (24.2%).[1]

- Molecular Ion (M<sup>+</sup>)

):

155[1]

- Isotope Peak (M+2):

157[1]

- Ratio: The intensity of the 157 peak is approximately 33% (1/3) of the 155 peak. This 3:1 ratio is the hallmark of a mono-chlorinated compound.

## Fragmentation Pathway

The fragmentation follows standard aromatic amine pathways:

- Molecular Ion:

155 (Base Peak or near Base Peak).

- Loss of Cl: Homolytic cleavage of the C-Cl bond yields

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- Loss of Methyl: Loss of a methyl radical (

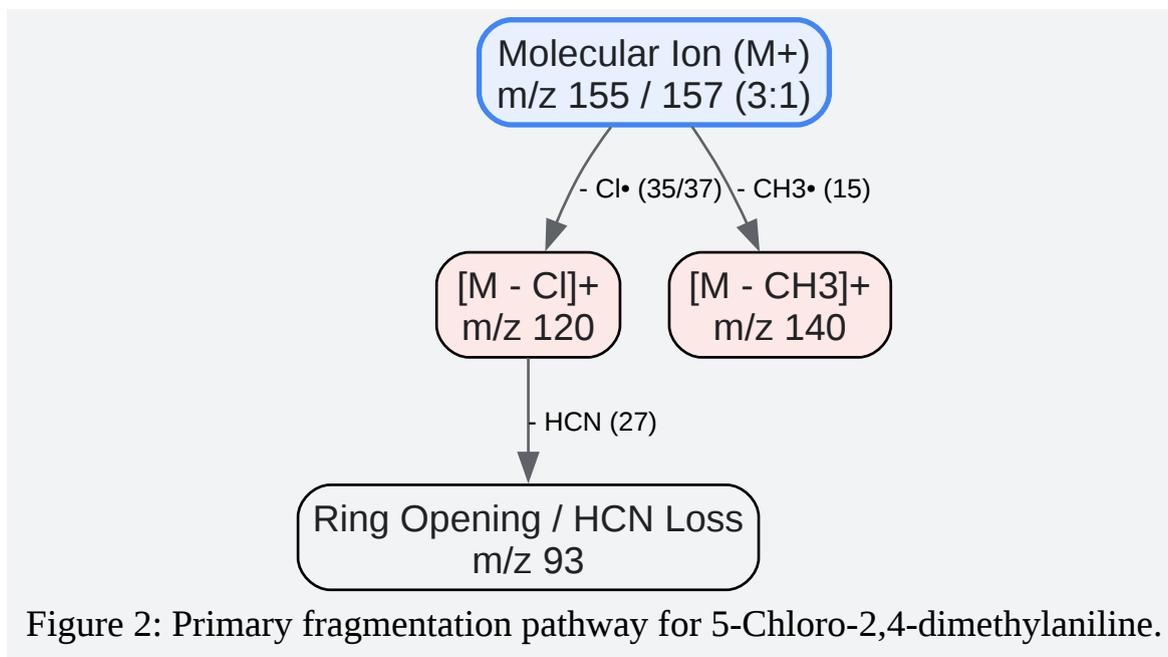
) yields

.

- Ring Degradation: Lower mass fragments at

91 (tropylium-like) and

77 (phenyl).



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[1]

## Experimental Protocols

### Sample Preparation for NMR

To ensure high-resolution spectra free from concentration broadening:

- Solvent Selection: Use DMSO-  
(99.8% D) for best solubility and separation of the NH  
peak. CDCl<sub>3</sub>  
is acceptable but may cause the NH  
peak to broaden or merge with water traces.
- Concentration: Dissolve 10–15 mg of the solid analyte in 0.6 mL of solvent.
- Filtration: Filter through a cotton plug in a Pasteur pipette to remove inorganic insolubles (e.g., iron salts from reduction steps).[1]

## Purity Assessment Workflow

When analyzing a synthesized batch, use the following logic gate:

- Check MS: Is the M+ at 155 present? Is the M+2 at 157 exactly 1/3 the height?
  - If yes: Mono-chloro confirmed.
  - If M+2 is ~66%:[3][4] Di-chloro impurity present.[2][4]

- Check

H NMR: Are there exactly two aromatic singlets?

- If doublets appear: Suspect regioisomer contamination (e.g., 3-chloro-2,4-dimethylaniline).  
[1]
- If extra methyl peaks: Suspect unreacted starting material (2,4-xylylene).[1]

## References

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- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).Structure Determination of Organic Compounds: Tables of Spectral Data.<sup>[1]</sup> Springer-Verlag Berlin Heidelberg. (Standard reference for NMR additivity rules).
- Google Patents (2021).WO2021069705A1 - Isoindolinone compounds. (Contains synthetic protocols involving **5-chloro-2,4-dimethylaniline**).<sup>[1]</sup><sup>[5]</sup><sup>[2]</sup><sup>[6]</sup> Retrieved from

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## Sources

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